2-[2-(4-Methylphenyl)-1,1-dioxido-6-phenyl-4H-thiopyran-4-ylidene]propanedinitrile
CAS No.: 135215-38-2
Cat. No.: VC21201262
Molecular Formula: C21H14N2O2S
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
![2-[2-(4-Methylphenyl)-1,1-dioxido-6-phenyl-4H-thiopyran-4-ylidene]propanedinitrile - 135215-38-2](/images/no_structure.jpg)
Specification
CAS No. | 135215-38-2 |
---|---|
Molecular Formula | C21H14N2O2S |
Molecular Weight | 358.4 g/mol |
IUPAC Name | 2-[2-(4-methylphenyl)-1,1-dioxo-6-phenylthiopyran-4-ylidene]propanedinitrile |
Standard InChI | InChI=1S/C21H14N2O2S/c1-15-7-9-17(10-8-15)21-12-18(19(13-22)14-23)11-20(26(21,24)25)16-5-3-2-4-6-16/h2-12H,1H3 |
Standard InChI Key | YDOQCPPVNDSSBM-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=CC(=C(C#N)C#N)C=C(S2(=O)=O)C3=CC=CC=C3 |
Canonical SMILES | CC1=CC=C(C=C1)C2=CC(=C(C#N)C#N)C=C(S2(=O)=O)C3=CC=CC=C3 |
Introduction
2-[2-(4-Methylphenyl)-1,1-dioxido-6-phenyl-4H-thiopyran-4-ylidene]propanedinitrile is a complex organic compound featuring a thiopyran ring structure, which is a type of heterocyclic compound. This compound is closely related to other thiopyran derivatives, such as 2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide, but it includes a propanedinitrile moiety attached to the thiopyran ring system .
Synthesis
The synthesis of thiopyran derivatives typically involves the reaction of aryl aldehydes with malononitrile and various thioketones or thiolates. For compounds like 2-[2-(4-Methylphenyl)-1,1-dioxido-6-phenyl-4H-thiopyran-4-ylidene]propanedinitrile, the synthesis might involve the condensation of substituted phenyl compounds with appropriate thioketones in the presence of a base, followed by the introduction of the propanedinitrile group .
Chemical Reactivity
Thiopyran derivatives are known for their electrophilic nature due to the presence of electron-withdrawing groups. This property makes them reactive towards nucleophiles such as amines or alcohols, leading to the formation of more complex derivatives. These reactions are useful in medicinal chemistry for developing compounds with potential biological activities.
Biological Activity and Applications
While specific biological activity data for 2-[2-(4-Methylphenyl)-1,1-dioxido-6-phenyl-4H-thiopyran-4-ylidene]propanedinitrile is limited, related thiopyran derivatives have shown potential in various therapeutic areas, including antiviral therapies. Their mechanism of action often involves interaction with biological targets such as enzymes or receptors.
Analytical Methods
The structure and purity of 2-[2-(4-Methylphenyl)-1,1-dioxido-6-phenyl-4H-thiopyran-4-ylidene]propanedinitrile can be confirmed using spectroscopic methods like NMR (1H and 13C) and IR spectroscopy, along with mass spectrometry and elemental analysis .
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